molecular formula C7H2ClFN2O2 B1429232 4-Chloro-2-fluoro-5-nitrobenzonitrile CAS No. 1242269-80-2

4-Chloro-2-fluoro-5-nitrobenzonitrile

Cat. No.: B1429232
CAS No.: 1242269-80-2
M. Wt: 200.55 g/mol
InChI Key: ZDHOTDZFFZOKPK-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-nitrobenzonitrile is a multifunctional aromatic compound featuring a nitrile group, nitro group, and halogen substituents (chloro and fluoro) at positions 4, 5, and 2, respectively. For example, derivatives like 4-Chloro-2-fluoro-5-nitrobenzoic acid are utilized in solid-phase synthesis to construct nitrogenous heterocycles (e.g., benzimidazoles, quinoxalinones) via polymer-supported intermediates . The nitrile group in this compound may offer distinct reactivity, enabling applications in pharmaceutical and agrochemical precursor synthesis.

Properties

IUPAC Name

4-chloro-2-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHOTDZFFZOKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-5-nitrobenzonitrile can be synthesized through a multi-step process involving the nitration of 2-fluorobenzonitrile followed by chlorination. The nitration step typically involves the reaction of 2-fluorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 2-fluoro-5-nitrobenzonitrile is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-Chloro-2-fluoro-5-nitrobenzonitrile serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions and reductions allows for the creation of diverse derivatives that can be used in further chemical reactions.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

Medicine

The compound is under investigation for potential therapeutic applications, particularly in treating diseases associated with oxidative stress and inflammation. Its unique structure allows it to target specific molecular pathways involved in disease progression.

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals, benefiting from its reactivity and stability.

Study on Enzyme Interaction

A notable study highlighted the role of this compound in inhibiting specific enzymes associated with cancer metabolism. It was found to selectively inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. This inhibition suggests a potential pathway for developing anti-cancer therapies.

Synthesis of Heterocycles

Another research effort focused on utilizing this compound as a building block for synthesizing nitrogenous heterocycles critical in drug discovery. The ability to modify the nitro group allowed researchers to create diverse libraries of compounds with potential biological activity.

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its potential applications include:

Application AreaDescription
Anticancer AgentsInhibition of carbonic anhydrases related to tumor growth
Anti-inflammatory DrugsTargeting oxidative stress pathways
AntibioticsDevelopment against bacterial infections

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of 4-Chloro-2-fluoro-5-nitrobenzonitrile with analogs:

Compound Name Molecular Formula Substituents (Positions) Functional Groups Molecular Weight (g/mol)
This compound C₇H₂ClFN₂O₂ Cl (4), F (2), NO₂ (5) Nitrile, nitro, halogens ~200.45
2-Chloro-4-fluoro-5-nitrobenzoyl chloride C₇H₂ClFNO₃ Cl (2), F (4), NO₂ (5) Acyl chloride, nitro, halogens 202.45
4-Nitro-2-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ CF₃ (2), NO₂ (4) Nitrile, nitro, trifluoromethyl 216.0
2,3-Dichloro-6-nitrobenzonitrile C₇H₂Cl₂N₂O₂ Cl (2,3), NO₂ (6) Nitrile, nitro, halogens 217.0
5-Chloro-2,4-difluorobenzonitrile C₇H₂ClF₂N Cl (5), F (2,4) Nitrile, halogens 173.55
Key Observations:
  • Substituent Positions : Positional isomerism significantly impacts electronic effects. For instance, the trifluoromethyl group in 4-Nitro-2-(trifluoromethyl)benzonitrile is a stronger electron-withdrawing group (EWG) than chloro or fluoro, reducing electrophilic substitution reactivity compared to the target compound .
  • Functional Groups : The acyl chloride in 2-Chloro-4-fluoro-5-nitrobenzoyl chloride enables nucleophilic substitution (e.g., amidation), whereas the nitrile group in the target compound may undergo reduction to amines or participate in cycloadditions .
Nitro Group Reactivity:

The nitro group at position 5 in this compound facilitates reduction to amines (e.g., forming 4-Amino-2-chloro-5-fluorobenzonitrile, CAS 1228376-68-8), a precursor for pharmaceuticals . In contrast, analogs like 2-Chloro-6-fluoro-3-nitrobenzonitrile (CAS 170098-88-1) show divergent regiochemistry in substitution reactions due to nitro placement at position 3 .

Halogen Effects:
  • Chlorine : Enhances electrophilic substitution resistance but enables cross-coupling reactions (e.g., Suzuki coupling).
  • Fluorine : Increases metabolic stability and lipophilicity, critical in drug design. For example, 5-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1) is explored in agrochemicals due to its stability .
Nitrile Utility:

The nitrile group in this compound can be hydrolyzed to carboxylic acids or converted to tetrazoles, expanding its utility in medicinal chemistry. Comparatively, 4-Nitro-2-(trifluoromethyl)benzonitrile’s trifluoromethyl group enhances electron deficiency, favoring reactions like nucleophilic aromatic substitution .

Biological Activity

4-Chloro-2-fluoro-5-nitrobenzonitrile is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique molecular structure, characterized by a chloro group, a fluoro group, and a nitro group on a benzonitrile framework, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C7H3ClF N2O2
  • Molecular Weight : 200.56 g/mol
  • CAS Number : 1242269-80-2

The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and reductions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects such as enzyme inhibition and modulation of protein-ligand interactions .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It can interact with enzymes involved in metabolic pathways, potentially influencing processes such as oxidative stress and inflammation . The mechanism typically involves the formation of stable complexes with target enzymes, thereby inhibiting their activity.

Cytotoxicity and Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inducing apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
U-937 (Acute Monocytic Leukemia)2.41Inhibition of cell proliferation
CEM-13 (T Acute Lymphoblastic Leukemia)<1.0Cytotoxic activity leading to cell death

These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies.

Case Studies

  • Study on Enzyme Interaction : A study highlighted the role of this compound in inhibiting specific enzymes associated with cancer metabolism. The compound was found to selectively inhibit human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .
  • Synthesis of Heterocycles : Another research focused on utilizing this compound as a building block for synthesizing nitrogenous heterocycles, which are crucial in drug discovery. The ability to modify the nitro group allowed for the creation of diverse libraries of compounds with potential biological activity .

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Its potential applications include:

  • Development of new therapeutic agents targeting oxidative stress-related diseases.
  • Synthesis of complex organic molecules for drug discovery.
  • Investigating protein-ligand interactions to understand disease mechanisms better .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-Chloro-2-fluoro-5-nitrobenzonitrile, and what critical reaction parameters should be optimized?

Methodological Answer:
Synthesis typically involves sequential functionalization of a benzonitrile scaffold. A plausible route includes:

Chlorination/Fluorination: Introduce chloro and fluoro groups via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃ or Selectfluor® reagents) .

Nitration: Controlled nitration at the 5-position using HNO₃/H₂SO₄, ensuring temperature control (<50°C) to avoid over-nitration or decomposition .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Key Parameters:

  • Regioselectivity: Monitor nitration positioning via TLC or HPLC .
  • Yield optimization: Adjust stoichiometry of nitrating agents and reaction time .

Basic: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:
    • ¹H NMR: Absence of aromatic protons adjacent to electron-withdrawing groups (nitro, cyano) due to deshielding.
    • ¹³C NMR: Peaks at ~115 ppm (C≡N), 150–160 ppm (C-F), and 140–145 ppm (C-NO₂) .
  • IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
  • MS (ESI): Molecular ion [M+H]⁺ at m/z 215.56 (calc. for C₇H₂ClFN₂O₂) with isotopic clusters confirming Cl and F .

Advanced: How do steric and electronic effects influence the regioselectivity of nitration in polyhalogenated benzonitriles like this compound?

Methodological Answer:

  • Electronic Effects: Nitro and cyano groups are meta-directing, while halogens (Cl, F) are ortho/para-directing. In 4-Chloro-2-fluoro-benzenes, nitration favors the 5-position due to:
    • Electron-withdrawing effects of Cl (para to cyano) deactivating adjacent positions.
    • Fluorine’s inductive electron-withdrawal outweighing its resonance donation .
  • Steric Effects: Minimal in planar aromatic systems, but bulky substituents near reactive sites may hinder nitration .
    Validation: Computational modeling (DFT) of charge distribution and reaction intermediates can predict regioselectivity .

Advanced: What strategies resolve contradictions in reported melting points or solubility data for nitro-substituted benzonitriles?

Methodological Answer:

  • Data Reconciliation:
    • Cross-reference purity assessments (e.g., HPLC >98% for reliable melting points ).
    • Solubility discrepancies: Test under standardized conditions (e.g., DMSO for polar nitriles, hexane for nonpolar derivatives) .
  • Case Study: this compound may exhibit polymorphism. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting melting behavior .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry to identify reactive sites (e.g., nitro group as electron-deficient center for nucleophilic substitution).
    • Calculate Fukui indices to predict electrophilic/nucleophilic behavior .
  • Applications: Predict feasibility of Suzuki-Miyaura couplings using boronic acids (e.g., 2-Chloro-5-nitrophenylboronic acid as a coupling partner ).

Advanced: What are the stability challenges of this compound under varying storage conditions?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis: Nitro groups hydrolyze to amines under acidic/alkaline conditions.
    • Photolysis: Protect from light (storage at 2–8°C in amber vials ).
  • Stability Testing:
    • Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Intermediate for Pharmaceuticals:
    • Precursor to kinase inhibitors (e.g., via amide coupling ).
    • Fluorinated analogs for PET radiotracers .
  • Case Study: Nitro reduction yields amino derivatives for further functionalization (e.g., 4-Amino-2-fluoro-5-chlorobenzonitrile as a building block ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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